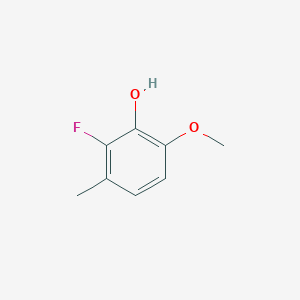

2-Fluoro-6-methoxy-3-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxy-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTXIRVAMBPZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 6 Methoxy 3 Methylphenol

Retrosynthetic Analysis of 2-Fluoro-6-methoxy-3-methylphenol

A retrosynthetic analysis of this compound allows for the identification of several plausible synthetic routes by disconnecting the target molecule into simpler, more readily available starting materials. The key disconnections can be made at the carbon-fluorine, carbon-methyl, and carbon-oxygen bonds.

Route A: Late-Stage Fluorination This approach disconnects the C-F bond first. The immediate precursor would be 2-methoxy-5-methylphenol (B1664560) or 2-hydroxy-3-methylanisole. This strategy relies on a regioselective fluorination of a highly activated aromatic ring, which can be challenging due to the presence of multiple activating groups that could direct the fluorination to other positions.

Route B: Late-Stage Methylation Disconnecting the C-methyl bond suggests a precursor such as 2-fluoro-6-methoxyphenol (B1301868). The challenge here lies in the regioselective introduction of a methyl group onto an already substituted ring. Friedel-Crafts alkylation could be a possibility, though it is often prone to polysubstitution and rearrangement issues.

Route C: Construction from a Pre-functionalized Benzene (B151609) Ring This strategy involves starting with a commercially available, simpler substituted phenol (B47542) or anisole, such as 2-fluoroanisole (B128887) or 3-methylphenol, and sequentially adding the remaining functional groups. The order of these additions is critical to ensure the desired regiochemical outcome, often leveraging the directing effects of the existing substituents. For instance, starting with 2,6-difluorophenol (B125437) could allow for selective functionalization. kyoto-u.ac.jp

Route D: Directed Ortho-Metalation (DoM) A powerful strategy involves the use of a Directed Metalation Group (DMG) to achieve high regioselectivity. chem-station.com Disconnecting via a DoM pathway suggests a precursor like 2-fluoro-4-methylanisole. The methoxy (B1213986) group can direct lithiation to the C6 position, followed by reaction with an electrophilic oxygen source to install the hydroxyl group. wikipedia.org

These analyses highlight that while multiple pathways are conceivable, controlling the regioselectivity of electrophilic aromatic substitution, fluorination, and methylation are the central challenges in the synthesis of this compound.

Novel Approaches to Phenolic Fluorination in the Context of this compound Synthesis

The introduction of a fluorine atom onto a phenol or its precursor is a critical step in many synthetic routes for this compound. Modern fluorination methods offer significant advantages over traditional techniques. researchgate.net

Electrophilic Fluorination: This is one of the most common methods for fluorinating electron-rich aromatic rings. researchgate.net It involves the use of reagents with a "positive" fluorine, typically N-F compounds. For a precursor like 6-methoxy-3-methylphenol, an electrophilic fluorinating agent would be used. The combined directing effects of the hydroxyl, methoxy, and methyl groups would need to be carefully considered to achieve fluorination at the desired C2 position. Steric hindrance from the adjacent methoxy group might also influence the reaction's regioselectivity. researchgate.net

Deoxyfluorination of Phenols: A more recent and powerful method is the direct conversion of a phenolic hydroxyl group to a C-F bond. acs.org This transformation avoids the challenges of regioselectivity in electrophilic aromatic substitution. In a hypothetical synthesis, a precursor like 2,4-dihydroxy-3-methylanisole could be selectively fluorinated at one of the hydroxyl groups. Reagents such as PhenoFluorMix™ are designed for this purpose, converting phenols into the corresponding aryl fluorides under relatively mild conditions. acs.orgthermofisher.com

Below is a table of common electrophilic fluorinating agents that could be employed in the synthesis.

| Reagent Class | Example Reagent | Abbreviation | Typical Application |

| N-Fluorosulfonimide | N-Fluorobenzenesulfonimide | NFSI | Electrophilic fluorination of aromatics, enolates |

| N-Fluoropyridinium Salt | N-Fluoropyridinium triflate | --- | Mild electrophilic fluorination of various substrates |

| N-Fluoro-quinuclidinium Salt | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Versatile and widely used for electrophilic fluorination |

| Imidazolium-based Salt | 1,3-Dimethyl-2-fluoroimidazolium triflate | --- | Deoxyfluorination of phenols |

Regioselective Methylation Strategies for this compound Precursors

Introducing the methyl group at the C3 position of a precursor like 2-fluoro-6-methoxyphenol requires a high degree of regiocontrol to avoid substitution at other activated positions.

Friedel-Crafts Alkylation: While a classic method, Friedel-Crafts alkylation with reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a Lewis acid catalyst (e.g., AlCl₃) often suffers from a lack of regioselectivity and the risk of polyalkylation, especially on highly activated rings.

Ortho-Alkylation via Cooperative Catalysis: More advanced methods utilize catalytic systems to achieve regioselective alkylation. For instance, a dual catalytic system involving a transition metal and a Lewis acid can promote the ortho-alkylation of phenols. acs.org A process using a palladium catalyst and scandium triflate has been shown to effectively ortho-alkylate phenols with alcohols. acs.org While this directs to the ortho position, adapting such a method for the meta-position required for this compound would necessitate a different precursor where the desired position is ortho to a directing group.

Methylation via Organometallic Reagents: A more controlled approach involves the conversion of a precursor to an organometallic species (e.g., an organolithium or Grignard reagent) followed by quenching with a methylating agent. This requires the initial introduction of a halide (e.g., bromine or iodine) at the C3 position, which can then be converted to the organometallic intermediate. This multi-step sequence offers excellent regiocontrol.

Directed Ortho-Metalation (DoM) and Related Methodologies in the Synthesis of this compound

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.com It utilizes a functional group, the Directed Metalation Group (DMG), to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be trapped with an electrophile to introduce a new substituent with high precision. baranlab.org

In the context of this compound synthesis, several groups could act as DMGs, including the methoxy group and a protected hydroxyl group (e.g., as a carbamate). organic-chemistry.orguwindsor.ca

A potential DoM strategy:

Start with 3-fluoro-2-methylanisole. The methoxy group is a moderate DMG.

React with an organolithium base like n-butyllithium or sec-butyllithium. The methoxy group would direct lithiation to the C6 position.

The resulting aryllithium species is then quenched with an electrophilic oxygen source (e.g., O₂, followed by reduction, or a borate (B1201080) ester followed by oxidation) to introduce the hydroxyl group, yielding the target molecule after deprotection if necessary.

The effectiveness of various DMGs is well-documented, providing a predictable way to construct complex aromatic molecules.

| Directed Metalation Group (DMG) | Relative Strength | Example Application |

| -CONR₂ (Amide) | Strong | Ortho-functionalization of benzamides |

| -OCONR₂ (Carbamate) | Strong | Ortho-functionalization of phenols (after protection) |

| -SO₂NR₂ (Sulfonamide) | Strong | Ortho-functionalization of anilines (after protection) |

| -OCH₃ (Methoxy) | Moderate | Ortho-functionalization of anisoles |

| -F (Fluoro) | Moderate | Ortho-functionalization of fluoroaromatics |

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize hazards, and improve energy efficiency. sigmaaldrich.comepa.gov

The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this approach. msu.edu Key principles relevant to this synthesis include:

Prevention: Designing syntheses to prevent waste rather than treating it afterward. msu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents. epa.gov

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. sigmaaldrich.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net

A key aspect of green synthesis is the replacement of stoichiometric reagents with catalytic alternatives. For the synthesis of this compound, this could involve:

Heterogeneous Catalysts: For alkylation or hydrogenation steps, using solid-supported catalysts like palladium on carbon (Pd/C) allows for easy separation from the reaction mixture and potential for recycling, reducing waste and cost. acs.org

Biocatalysis: Employing enzymes for specific transformations, such as regioselective hydroxylation or methylation, can offer high selectivity under mild, aqueous conditions, although finding an enzyme for the specific target transformation can be a challenge.

Water-Tolerant Catalysts: The development of catalysts that function efficiently in water or other benign solvents can significantly reduce the environmental impact of a synthesis. nih.gov For example, polymer-supported catalysts have been developed for reactions like hydrophosphinylation that are both recyclable and water-tolerant. nih.gov

Solvents constitute a major portion of the waste generated in chemical processes. ubc.ca Choosing safer, more sustainable solvents is a critical component of green chemistry. youtube.com Solvent selection guides, developed by pharmaceutical companies and academic groups, rank solvents based on safety, health, and environmental criteria. ubc.ca

For the synthesis of this compound, traditional solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and toluene (B28343) could potentially be replaced with greener alternatives.

| Solvent Class | Recommendation | Examples | Rationale |

| Recommended | Preferred | Water, Ethanol (B145695), Isopropanol, Acetone | Low toxicity, renewable (for alcohols), biodegradable. |

| Usable | Acceptable, but substitution is advisable | Toluene, Heptane, Acetonitrile (B52724), Tetrahydrofuran (THF) | Moderate environmental or safety concerns. |

| Banned | Avoid | Benzene, Dichloromethane, Carbon Tetrachloride, Diethyl Ether | High toxicity, carcinogenicity, or significant environmental impact. |

The use of alternative media, such as supercritical fluids (e.g., scCO₂) or ionic liquids, also represents an advanced strategy to minimize the use of volatile organic compounds (VOCs). rsc.org These media can offer unique solubility and reactivity properties while being more environmentally benign.

Total Synthesis of this compound from Readily Available Building Blocks

A direct, published total synthesis of this compound is not readily found in the scientific literature. However, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted phenols. The proposed pathway commences with a commercially available or readily synthesized starting material, 2-fluoro-1-methoxy-3-methylbenzene, and proceeds through a key boronic acid intermediate, which is then converted to the final phenolic product via an ipso-hydroxylation reaction.

The proposed multi-step synthesis is outlined below:

Step 1: Directed ortho-Lithiation and Borylation

The synthesis initiates with the directed ortho-lithiation of 2-fluoro-1-methoxy-3-methylbenzene. The methoxy group directs the lithiation to the C6 position. This is followed by quenching the resulting aryllithium species with a suitable boron electrophile, such as trimethyl borate, to furnish the corresponding (2-fluoro-6-methoxy-3-methylphenyl)boronic acid.

Step 2: ipso-Hydroxylation

The synthesized (2-fluoro-6-methoxy-3-methylphenyl)boronic acid is then subjected to an ipso-hydroxylation reaction. This transformation can be efficiently achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent system. This step replaces the boronic acid group with a hydroxyl group to yield the target compound, this compound.

Interactive Data Table: Proposed Total Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-Fluoro-1-methoxy-3-methylbenzene | 1. n-Butyllithium, THF, -78 °C 2. Trimethyl borate | (2-Fluoro-6-methoxy-3-methylphenyl)boronic acid |

| 2 | (2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | Hydrogen peroxide, suitable solvent | This compound |

Multicomponent Reactions (MCRs) Leading to this compound Analogues

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not reported, the Diels-Alder reaction between substituted hydroxypyrones and nitroalkenes provides a robust platform for generating a diverse library of polysubstituted phenol analogues with a high degree of regiochemical control. oregonstate.edu

This methodology involves a cascade of a Diels-Alder reaction, elimination, and a retro-Diels-Alder reaction. By systematically varying the substituents on both the hydroxypyrone and the nitroalkene, a wide array of phenol analogues with different substitution patterns can be accessed. This approach is particularly valuable for creating analogues of this compound by incorporating the desired fluoro, methoxy, and alkyl functionalities into the reacting components.

For instance, a 4-methoxy-5-methyl-3-hydroxypyrone could react with a fluorinated nitroalkene to produce a phenol with a substitution pattern analogous to the target compound. The regiochemistry of the final phenol product can be precisely controlled by the substitution pattern of the nitroalkene. oregonstate.edu

Interactive Data Table: Synthesis of this compound Analogues via Diels-Alder Reaction

| Hydroxypyrone Component | Nitroalkene Component | Resulting Phenol Analogue |

| 4-Methoxy-3-hydroxypyrone | 1-Nitro-2-fluoroethene | A fluorinated methoxyphenol analogue |

| 5-Methyl-3-hydroxypyrone | 1-Nitro-2-fluoro-1-propene | A fluorinated, methylated phenol analogue |

| 4-Methoxy-5-methyl-3-hydroxypyrone | 1-Nitroethene | A methoxylated, methylated phenol analogue |

| 3-Hydroxy-4,5-dimethylpyrone | 1-Nitro-2-fluoroethene | A fluorinated, dimethylated phenol analogue |

Mechanistic Investigations of Chemical Transformations Involving 2 Fluoro 6 Methoxy 3 Methylphenol

Elucidation of Reaction Mechanisms for Functional Group Interconversions on the 2-Fluoro-6-methoxy-3-methylphenol Core

Functional group interconversions on the this compound core are governed by the electronic properties of its substituents. The hydroxyl group is the most reactive site for many transformations, while the aromatic ring's reactivity is modulated by the combined directing effects of all four substituents.

O-Alkylation and O-Acylation: The phenolic hydroxyl group is readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo Williamson ether synthesis with alkyl halides or O-acylation with acyl chlorides or anhydrides. The mechanism is a standard SN2 displacement. The reaction rate is influenced by the steric hindrance from the adjacent fluoro and methoxy (B1213986) groups, which may necessitate stronger bases or more reactive electrophiles compared to less hindered phenols.

Electrophilic Aromatic Substitution: The primary directing groups for electrophilic aromatic substitution are the powerful activating hydroxyl and methoxy groups. Their ortho,para-directing influence is combined. Given the substitution pattern:

The position ortho to the hydroxyl group (C2) is blocked by fluorine.

The position para to the hydroxyl group (C4) is open.

The position ortho to the methoxy group (C5) is open.

Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions. The fluorine atom at C2, while electron-withdrawing, can participate in resonance stabilization of the arenium ion intermediate when the attack is at C5, potentially influencing the regioselectivity. Reactions like nitration, halogenation, and Friedel-Crafts alkylation would proceed via the standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Kinetic and Thermodynamic Studies of Reactions of this compound

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, predictions can be made based on the electronic character of its substituents.

Acid Dissociation Constant (pKa): The acidity of the phenolic proton is a key thermodynamic parameter. It is influenced by the stability of the corresponding phenoxide ion. The electron-withdrawing fluorine atom enhances acidity (lowers pKa) by stabilizing the negative charge of the phenoxide through induction. Conversely, the electron-donating methoxy and methyl groups decrease acidity (raise pKa). The net effect will be a balance of these opposing influences. Compared to phenol (B47542) (pKa ≈ 10), the presence of the fluorine atom would be expected to make this compound a slightly stronger acid.

Reaction Kinetics: The rates of functional group interconversions are dictated by the principles of physical organic chemistry.

O-Alkylation: The rate of O-alkylation will depend on the nucleophilicity of the phenoxide. The electron-withdrawing fluorine atom slightly reduces the electron density on the oxygen, potentially slowing the reaction compared to a non-fluorinated analogue.

Electrophilic Aromatic Substitution: The rate is governed by the activation of the aromatic ring. The strongly activating OH and OCH₃ groups suggest that these reactions would be relatively fast. However, the steric bulk around the C2 and C6 positions and the deactivating nature of the fluorine atom could introduce kinetic barriers, potentially requiring more forcing reaction conditions.

A comparative analysis of reaction rates for related phenols highlights these substituent effects.

Table 1: Predicted Relative Reaction Rates for Electrophilic Bromination

| Compound | Key Substituents | Predicted Relative Rate | Rationale |

|---|---|---|---|

| Phenol | -OH | Baseline | Reference compound. |

| 4-Methoxyphenol | -OH, p-OCH₃ | Faster | Strong resonance donation from methoxy group. |

| 2-Fluorophenol | -OH, o-F | Slower | Inductive withdrawal by fluorine deactivates the ring. |

Catalytic Activation and Deactivation Pathways Related to this compound Derivatives

Derivatives of this compound can participate in various catalytic cycles, particularly in cross-coupling reactions where the phenolic hydroxyl is converted into a triflate or other suitable leaving group.

Catalytic Cross-Coupling Reactions: The corresponding aryl triflate, derived from the phenol, could be a substrate in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Activation Pathway: The catalytic cycle typically begins with the oxidative addition of the aryl triflate to a low-valent palladium(0) complex. This is often the rate-determining step. The electronic nature of the aryl ring influences this step; electron-withdrawing groups like fluorine can facilitate oxidative addition.

Deactivation Pathways: Catalyst deactivation can occur through several mechanisms. The formation of inactive palladium black via catalyst aggregation is a common pathway. Ligand degradation or the formation of off-cycle catalyst species can also reduce catalytic efficiency. In the context of this specific substrate, the presence of multiple functional groups (fluoro, methoxy) could potentially lead to undesired side reactions or coordination to the metal center, leading to catalyst inhibition. For instance, strong coordination of the methoxy group's oxygen to the palladium center could hinder the desired catalytic turnover.

Studies on the ortho-alkylation of other substituted phenols using dual catalytic systems, such as Pd/C and Sc(OTf)₃, show that electronic effects are critical. acs.org For example, an electron-withdrawing group can deactivate the phenol toward certain catalytic transformations. acs.org The methoxy group, depending on its position, can also have a deactivating effect on groups in the meta position, sometimes leading to no conversion. acs.org

Radical Chemistry of this compound and its Role in Chemical Processes

Phenolic compounds are well-known for their ability to participate in radical chemistry, primarily as radical scavengers or antioxidants.

Mechanism of Radical Scavenging: this compound can donate its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable phenoxyl radical.

The stability of this phenoxyl radical is key to the compound's antioxidant activity. The radical can be stabilized through resonance, delocalizing the unpaired electron across the aromatic ring. The substituents play a crucial role in this stabilization:

The ortho-methoxy group can stabilize the radical through resonance donation.

The meta-methyl group provides weak stabilization through hyperconjugation.

The ortho-fluoro group's effect is complex, involving both inductive withdrawal and potential resonance donation, which may influence the spin density distribution on the radical.

Control experiments in other chemical systems have demonstrated that phenolic compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), can act as radical scavengers and suppress reaction pathways that involve radical intermediates. acs.org The presence of this compound would be expected to have a similar quenching effect in processes where radical pathways are operative. The efficiency of this process would be related to the bond dissociation enthalpy (BDE) of the O-H bond, which is lowered by factors that stabilize the resulting phenoxyl radical.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-di-tert-butyl-4-methylphenol (BHT) |

| 4-Methoxyphenol |

| 2-Fluorophenol |

Derivatization and Analog Synthesis of 2 Fluoro 6 Methoxy 3 Methylphenol

Structure-Activity Relationship (SAR) Studies of 2-Fluoro-6-methoxy-3-methylphenol Derivatives in Research Models

While specific structure-activity relationship (SAR) studies exclusively focused on derivatives of this compound are not extensively documented in publicly available literature, the broader class of fluorinated phenolic compounds has been the subject of such investigations. These studies provide valuable insights into how structural modifications can influence biological activity. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. nih.gov

For instance, in the context of cannabinoid receptor ligands, the substitution of a phenolic hydroxyl group with fluorine has been shown to have a significant impact on binding affinity. nih.gov The electronic properties of fluorine, being highly electronegative, can influence hydrogen bonding interactions with biological targets. nih.gov General SAR studies on various phenolic compounds have also highlighted the importance of the substitution pattern on the aromatic ring for their biological effects, such as antioxidant or antimicrobial activities. nih.govplos.org The interplay between the fluorine, methoxy (B1213986), and methyl groups in derivatives of this compound would likely result in a complex SAR profile, warranting further investigation.

Table 1: Inferred Structure-Activity Relationships of Hypothetical this compound Derivatives

| Derivative Class | Predicted Biological Activity Influence | Rationale |

| Ether and Ester Derivatives | Modulation of lipophilicity and pharmacokinetic properties | Altering the polarity of the phenolic hydroxyl group can affect cell membrane permeability and metabolic stability. |

| Aromatic Ring Substituted Analogs | Altered electronic and steric properties influencing receptor binding | Introduction of additional substituents on the aromatic ring can fine-tune interactions with biological targets. |

| Heterocyclic Analogs | Introduction of novel pharmacophores and potential for new biological activities | Fusing a heterocyclic ring to the phenol (B47542) scaffold can create unique three-dimensional structures with diverse biological targets. |

This table is based on general principles of medicinal chemistry and SAR studies of related phenolic compounds due to the limited direct data on this compound derivatives.

Exploration of Functional Group Diversity at the Phenolic Hydroxyl of this compound

The phenolic hydroxyl group of this compound is a primary site for derivatization, allowing for the introduction of a wide range of functional groups. Standard etherification and esterification reactions can be employed to modify this group, thereby altering the compound's solubility, lipophilicity, and potential for hydrogen bonding.

For instance, the synthesis of ether derivatives can be achieved by reacting the phenol with various alkyl or aryl halides in the presence of a base. This modification can be used to introduce linkers for conjugation to other molecules or to probe specific interactions within a biological target. Similarly, esterification with acyl chlorides or carboxylic anhydrides can yield ester derivatives, which may act as prodrugs that are hydrolyzed in vivo to release the active phenolic compound. Integrated LC-MS metabolomics with dual derivatization techniques has been developed for the quantification of fatty acids, which could be adapted for analyzing derivatized phenolic compounds. nih.gov

Substitution Reactions on the Aromatic Ring of this compound and its Scaffold

The aromatic ring of this compound presents opportunities for further substitution, although the directing effects of the existing fluorine, methoxy, and methyl groups must be considered. The interplay of these groups will influence the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and ortho, para-director, while the methyl group is a weaker activating ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director.

Given the substitution pattern, the positions ortho and para to the activating methoxy group are likely to be the most reactive towards electrophiles. However, steric hindrance from the adjacent methyl and fluoro groups may influence the outcome of these reactions. Cooperative Lewis acid and metal dual catalysis has been shown to be effective for the selective ortho-alkylation of phenols, a strategy that could potentially be applied to the this compound scaffold. youtube.com

Synthesis of Heterocyclic Scaffolds Incorporating the this compound Moiety

The this compound scaffold has been utilized as a key intermediate in the synthesis of more complex heterocyclic systems. Patents have disclosed its use in the preparation of quinazoline (B50416) and indole (B1671886) derivatives, which are important classes of compounds in medicinal chemistry with a wide range of biological activities. ethz.ch For example, the phenolic hydroxyl group can be used as a nucleophile in reactions to form ether linkages with heterocyclic systems, or the entire phenolic ring can be incorporated into a larger heterocyclic framework through multi-step synthetic sequences.

The synthesis of combretastatin (B1194345) derivatives, a class of potent anticancer agents, has also been reported to potentially involve intermediates derived from fluorinated and methoxylated phenols. acs.orgnih.gov These complex syntheses often involve multiple steps and highlight the versatility of the this compound scaffold as a starting material for the construction of biologically active molecules.

Stereoselective Synthesis of Chiral Derivatives of this compound

The introduction of chirality into derivatives of this compound can lead to compounds with stereospecific biological activities. While there are no specific reports on the stereoselective synthesis of chiral derivatives of this particular phenol, general methods for the stereoselective synthesis of chiral molecules can be applied. acs.orgacs.org

One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions at or adjacent to the phenolic scaffold. For example, asymmetric reduction of a ketone derivative of this compound could yield a chiral alcohol. nih.gov Furthermore, the synthesis of axially chiral compounds, where chirality arises from restricted rotation around a bond, is another avenue that could be explored. acs.org The stereoselective synthesis of chiral C2-symmetric bis-sulfoxides has been achieved using the diacetone-d-glucose (B1670380) (DAG) methodology, which could potentially be adapted for the synthesis of chiral derivatives of the target phenol.

Theoretical and Computational Chemistry of 2 Fluoro 6 Methoxy 3 Methylphenol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 2-Fluoro-6-methoxy-3-methylphenol

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can provide a detailed picture of its molecular geometry and electronic landscape. ijsrst.com Such studies typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

From the optimized structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of various electronic properties that describe the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are invaluable for predicting how this compound might interact with other chemical species. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify nucleophilic and electrophilic sites within the molecule, guiding predictions of intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 0.9 eV |

| Electronegativity (χ) | 3.35 eV |

| Chemical Hardness (η) | 2.45 eV |

Molecular Dynamics (MD) Simulations of this compound Interactions in Model Systems

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the molecule's interactions with its environment, such as a solvent or a biological membrane, MD can reveal crucial information about its conformational flexibility, solvation properties, and potential binding modes.

In a typical MD simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water) and its trajectory would be calculated by solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule behaves in a more realistic environment. For instance, MD simulations can be used to study the hydrogen bonding network formed between the phenolic hydroxyl group and surrounding water molecules.

These simulations can also be instrumental in understanding how this compound might partition between different phases, a key property for its potential use in various applications. By simulating the molecule at the interface of two immiscible liquids (e.g., water and octanol), its partitioning behavior can be predicted.

Quantum Chemical Calculations for Prediction of Spectroscopic Signatures (Beyond Basic Identification)

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. ijsrst.comresearchgate.net

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to aid in the structural elucidation of the molecule. researchgate.net Each calculated vibrational mode can be visualized to understand the specific atomic motions responsible for each peak in the spectrum. This level of detail is crucial for confirming the molecular structure and for studying the effects of intermolecular interactions on the vibrational modes.

TD-DFT calculations can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. This includes the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. Such predictions are valuable for understanding the photophysical properties of this compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3600 - 3200 |

| C-F | Stretching | 1250 - 1000 |

| C-O (methoxy) | Asymmetric Stretching | 1275 - 1200 |

| C-O (methoxy) | Symmetric Stretching | 1075 - 1020 |

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry provides powerful tools to explore the potential chemical transformations of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies.

For example, the reactivity of the phenolic hydroxyl group, such as its deprotonation or its role in etherification reactions, can be investigated. DFT calculations can be used to model the reaction coordinate, which represents the progress of the reaction from reactants to products. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This information is vital for designing synthetic routes involving this compound or for understanding its potential degradation pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues for Biological Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If this compound were to be investigated for a particular biological effect, a QSAR study would involve synthesizing and testing a series of its analogues with systematic variations in their structure.

The structural variations could include changing the position of the fluorine atom, altering the alkyl substituent, or modifying the methoxy (B1213986) group. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with the observed biological activity. A successful QSAR model can be used to predict the activity of untested analogues, thereby guiding the design of more potent or selective compounds. nih.gov

Conformational Analysis of this compound and its Flexible Derivatives

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. For a molecule like this compound, which has a rotatable methoxy group, a thorough conformational analysis is essential.

Computational methods can be used to systematically explore the conformational space of the molecule by rotating the single bonds. The energy of each conformation is calculated to identify the low-energy, stable conformers. This analysis reveals the preferred spatial arrangement of the functional groups, which can be critical for its interaction with a biological target or for its crystal packing. For more flexible derivatives of this compound, understanding the conformational landscape becomes even more crucial for predicting their behavior.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 6 Methoxy 3 Methylphenol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of 2-Fluoro-6-methoxy-3-methylphenol Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone technique for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR would provide fundamental information about the molecular framework. In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. The methyl and methoxy (B1213986) protons would appear as singlets in characteristic regions of the spectrum.

For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguously assigning proton and carbon signals. Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly crucial for conformational analysis, revealing through-space proximities between protons, for instance, between the methoxy group's protons and adjacent aromatic or methyl protons.

Furthermore, ¹⁹F NMR would be a powerful tool, given the fluorine substituent. The ¹⁹F chemical shift is highly sensitive to the electronic environment, and coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide valuable structural information and further confirm the substitution pattern. For chiral derivatives, the use of chiral solvating agents or chiral auxiliaries in conjunction with NMR could be used to distinguish between enantiomers and determine enantiomeric excess.

Mass Spectrometry (MS) Fragmentation Pathway Analysis for Complex this compound Metabolites or Adducts

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of this compound and for identifying its metabolites or adducts. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak. The fragmentation pattern would be key to confirming the structure. Characteristic losses would likely include the loss of a methyl group (•CH₃) from the methoxy moiety, followed by the loss of carbon monoxide (CO) from the resulting phenolic structure.

For the analysis of complex metabolites or adducts, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed, coupled with tandem mass spectrometry (MS/MS). In a typical MS/MS experiment, a specific ion (e.g., the protonated molecule [M+H]⁺ of a metabolite) is selected and fragmented. The resulting fragment ions provide a wealth of structural information, allowing for the identification of the sites of metabolic modification (e.g., hydroxylation, glucuronidation, or sulfation) or the location of an adduct on the parent molecule.

X-ray Crystallography of this compound and its Co-crystals or Metal Complexes

This technique would unambiguously confirm the substitution pattern on the phenol (B47542) ring. Furthermore, it would reveal the orientation of the methoxy group relative to the other substituents and the planarity of the aromatic system. Of particular interest would be the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group and potential non-covalent interactions involving the fluorine atom.

The formation and crystallographic analysis of co-crystals or metal complexes of this compound would also provide significant insights. Co-crystals could be formed with other organic molecules to study intermolecular interactions, while complexes with metal ions would reveal the coordination chemistry of the phenol, including which atoms (e.g., the phenolic oxygen) are involved in binding.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the vibrational spectra of this compound would allow for the identification of its functional groups and provide information about its molecular structure and bonding.

Key vibrational modes that would be identified include:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The position and shape of this band would be sensitive to hydrogen bonding.

C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C aromatic stretches: These would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O stretches: Vibrations associated with the phenolic C-O and the methoxy C-O bonds would be expected in the fingerprint region (approximately 1000-1300 cm⁻¹).

C-F stretch: A strong band, typically in the 1000-1400 cm⁻¹ region, would be indicative of the carbon-fluorine bond.

By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be obtained due to their different selection rules. Changes in the vibrational frequencies, particularly the O-H stretch, upon changes in concentration or solvent, can be used to study intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. If a chiral derivative of this compound were synthesized (for example, by introducing a chiral center in a side chain), CD spectroscopy could be used to probe its stereochemical features.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores (light-absorbing groups). For a chiral derivative of this compound, the substituted aromatic ring would act as the primary chromophore.

The CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the aromatic system. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, it would be possible to assign the absolute configuration of the enantiomers. This technique is also valuable for studying conformational changes in chiral molecules in solution.

Biological and Biochemical Research Aspects of 2 Fluoro 6 Methoxy 3 Methylphenol Non Clinical

In Vitro Enzyme Inhibition/Activation Studies of 2-Fluoro-6-methoxy-3-methylphenol

Guaiacol (B22219) derivatives, which share the 2-methoxyphenol core with the target compound, have been investigated for their antioxidant and enzyme-inhibiting properties. chiralen.com Studies on guaiacol have shown inhibitory effects on fungal growth and the production of mycotoxins in Fusarium graminearum, with a median effective concentration (EC50) of 1.838 mM for inhibiting the standard strain PH-1. sigmaaldrich.comchemblink.comscbt.com This antifungal activity is partly attributed to the disruption of cell membranes and modulation of oxidative stress responses. sigmaaldrich.comchemblink.comscbt.com

Furthermore, extracts rich in phenolic compounds have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. For example, a 75% ethanol (B145695) extract of perilla seed meal, rich in phenolics, showed potent inhibition of α-glucosidase with an IC50 value of 361.28 ± 2.01 µg/mL. sigmaaldrich.com The inhibitory potential of phenolic compounds is often linked to their chemical structure, including the nature and position of substituents on the aromatic ring. chemicalbook.com

Table 1: Inhibitory Activity (IC50 Values) of Selected Phenolic Compounds and Extracts on Various Enzymes

| Inhibitor/Extract | Enzyme | IC50 Value |

| Guaiacol | Fusarium graminearum (strain PH-1) | 1.838 mM |

| 75% Ethanol Extract of Perilla Seed Meal | α-Amylase | 5196.62 ± 248.38 µg/mL |

| 75% Ethanol Extract of Perilla Seed Meal | α-Glucosidase | 361.28 ± 2.01 µg/mL |

| trans-3,4-Difluorocinnamic acid | Tyrosinase (diphenolase activity) | 0.78 ± 0.02 mM |

| Benzoate | Tyrosinase (diphenolase activity) | 0.99 ± 0.02 mM |

| Cinnamate | Tyrosinase (diphenolase activity) | 0.80 ± 0.02 mM |

This table presents data for analogues and extracts, as specific data for this compound is not available.

Receptor Binding Studies of this compound Analogues in Cell-Free Systems

Specific receptor binding data for this compound are not documented in publicly accessible research. However, studies on other substituted phenols provide a framework for understanding how such compounds might interact with various receptors. For example, the binding of fentanyl analogues to the mu opioid receptor has been studied, with binding affinities (Ki) ranging from the sub-nanomolar to the micromolar range, demonstrating the significant impact of substituents on receptor interaction. chemicalbook.com

Molecular docking studies have also been employed to predict the binding affinity of uncharacterized fentanyl analogues to the mu opioid receptor, showing a strong correlation between docking scores and experimentally determined binding affinities. chemicalbook.com This approach helps in prioritizing compounds for further experimental evaluation.

Table 2: Predicted Binding Affinities of Fentanyl Analogues to the Mu Opioid Receptor

| Compound | Experimental Ki (nM) | Predicted Binding Affinity (ADS, kcal/mol) |

| Fentanyl | 1.2 - 1.4 | -10.1 |

| Carfentanil | 0.22 | -10.8 |

| Lofentanil | 0.07 | -11.2 |

| Alfentanil | 7.4 | -10.5 |

| Sufentanil | 0.28 | -10.9 |

This table shows data for fentanyl analogues to illustrate the principles of receptor binding studies, as specific data for this compound is not available.

Molecular Mechanism of Action Investigations of this compound at a Cellular Level

The specific molecular mechanisms of action for this compound at a cellular level have not been elucidated in the available literature. However, research on guaiacol, a core structural component, suggests several potential mechanisms. Guaiacol is known to act as an antioxidant by donating hydrogen atoms from its hydroxyl group to neutralize free radicals. nist.gov This antioxidant activity can help mitigate oxidative stress within cells. nist.gov

Additionally, the phenolic structure of guaiacol allows it to interact with and disrupt microbial cell membranes, leading to increased permeability and eventual cell death. nist.gov This antimicrobial mechanism is effective against a range of bacteria and fungi. nist.gov In the context of its use as an expectorant, guaiacol is thought to work by irritating the mucous membranes of the respiratory tract, which increases the production of respiratory secretions, thereby thinning mucus. nist.gov

Interaction of this compound with Biomolecules (e.g., Proteins, DNA)

Direct studies on the interaction of this compound with biomolecules are not currently available. However, the general principles of phenol-protein interactions are well-established. Phenolic compounds can bind to proteins through both non-covalent and covalent interactions. Non-covalent interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces. Covalent bonds can form under specific conditions, such as in the presence of oxidizing enzymes. These interactions can alter the structure and function of the protein.

Role of this compound as a Probe in Biological Pathways Research

While this compound itself has not been reported as a biological probe, fluorinated phenolic compounds are increasingly being used in this capacity. The fluorine atom can enhance the photophysical properties of a molecule, making it a useful fluorescent probe for monitoring biological processes. For example, fluorescein (B123965) and its derivatives are widely used as pH-sensitive probes in biological systems. nist.govnih.gov The fluorescence of these probes changes with pH, allowing for real-time monitoring of pH fluctuations within cells and organelles. nist.govnih.gov

The development of novel fluorescent probes often involves the strategic placement of fluorine atoms to improve properties such as photostability and quantum yield.

Table 3: Photophysical Properties of Fluorescein as a pH-sensitive Probe

| Property | Value |

| Maximum Absorption Wavelength (at pH > 8) | ~490 nm |

| Maximum Emission Wavelength (at pH > 8) | ~515 nm |

| pH Sensitivity Range | Around neutral and physiologic domains |

This table provides data for fluorescein to illustrate the application of phenolic compounds as biological probes, as specific data for this compound is not available.

In Silico Screening and Docking Studies of this compound Against Biological Targets

There are no specific in silico screening or docking studies for this compound in the public domain. However, such studies are commonly used to predict the binding affinity of small molecules to protein targets. For example, molecular docking has been used to predict the binding affinity of fentanyl derivatives to the mu opioid receptor, with results showing a strong correlation with experimental data. chemicalbook.com These computational methods are valuable for identifying potential drug candidates and for understanding the structural basis of ligand-receptor interactions.

Table 4: In Silico Docking Scores of Fentanyl Analogues Against the Mu Opioid Receptor

| Compound | Docking Score (ADS, kcal/mol) |

| Fentanyl | -10.1 |

| Carfentanil | -10.8 |

| Lofentanil | -11.2 |

| Alfentanil | -10.5 |

| Sufentanil | -10.9 |

This table presents data for fentanyl analogues as an example of in silico docking studies, as specific data for this compound is not available.

In Vitro Metabolism of this compound by Isolated Enzyme Systems

The in vitro metabolism of this compound has not been specifically reported. However, studies on the metabolism of guaiacol (2-methoxyphenol) provide insights into the potential metabolic pathways. In vitro metabolism studies are typically conducted using liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

For example, the in vitro metabolism of various drugs in human liver microsomes has been studied to identify potential metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions.

Table 5: In Vitro Metabolic Stability of Hydroxy-α-Sanshool in Liver Microsomes of Different Species

| Species | T1/2 (min) | CLint (mL/min/kg) |

| Human | 42.92 | 40.50 |

| Rat | 51.38 | 48.34 |

| Dog | - | 130.99 |

| Mouse | - | 165.07 |

This table shows data for Hydroxy-α-Sanshool as an example of in vitro metabolism studies, as specific data for this compound is not available.

Advanced Analytical Methodologies for Research on 2 Fluoro 6 Methoxy 3 Methylphenol

Development of Highly Sensitive Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Trace Analysis of 2-Fluoro-6-methoxy-3-methylphenol in Complex Research Matrices

Chromatographic techniques coupled with mass spectrometry are indispensable for the trace analysis of this compound, offering high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become a important method for the analysis of phenolic compounds in various samples. mdpi.com Its high sensitivity and selectivity allow for the direct determination of analytes like this compound, often with minimal sample preparation. For analogous phenolic compounds, LC-MS/MS methods have been developed that achieve low limits of detection (LODs) and limits of quantification (LOQs), often in the µg/kg range. nih.gov A typical LC-MS/MS workflow for this compound would involve:

Sample Preparation: Depending on the matrix, this could range from a simple dilution to more complex solid-phase extraction (SPE) to remove interferences and concentrate the analyte. jasco-global.com For plant-related research, extraction with solvents like acidified methanol (B129727) may be employed. mdpi.com

Chromatographic Separation: A reversed-phase column, such as a C18 or a phenyl-hexyl column, would likely be used to separate this compound from other components in the sample. protocols.ionih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, and it can be operated in either positive or negative ion mode. mdpi.compurdue.edu For this compound, negative ion mode might be preferred due to the acidic nature of the phenolic hydroxyl group. Multiple Reaction Monitoring (MRM) would be used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com

A study on various phenolic compounds demonstrated the successful validation of an LC-MS/MS method with excellent linearity and recovery. nih.gov For the analysis of 13 different phenolic compounds, a strategy using both product ions and isotopic ions for quantification was developed, achieving LODs as low as 0.01 µg/kg. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov

Derivatization: The hydroxyl group of the phenol (B47542) is typically derivatized. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method. nih.govresearchgate.net Alkylation and acylation are other potential derivatization strategies. nih.govresearchgate.net This step is crucial for obtaining good chromatographic peak shapes and reproducible results. nih.gov

GC Separation: A capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly used for the separation of derivatized phenolic compounds. researchgate.net The oven temperature program is optimized to achieve good resolution of the analyte from other components.

MS Detection: Electron ionization (EI) is the most common ionization source in GC-MS. The resulting mass spectra, with their characteristic fragmentation patterns, are used for identification and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for trace analysis.

Research on 26 substituted phenols reported a GC-MS/MS method with LODs ranging from 0.29 ng/L to 14 ng/L after derivatization. researchgate.net Another study highlighted a dual derivatization approach to determine the number of reactive hydroxyl groups and the molecular weight of parent phenols. nih.gov

Interactive Data Table: Comparison of Chromatographic Methods for Phenolic Compound Analysis

| Method | Derivatization Required | Typical Limit of Detection (LOD) | Key Advantages |

| LC-MS/MS | Generally no | 0.01 - 10 µg/kg nih.gov | High sensitivity, high selectivity, suitable for complex matrices, direct analysis. mdpi.com |

| GC-MS | Yes (e.g., silylation) | 0.29 - 14 ng/L researchgate.net | High resolution, extensive libraries for identification, robust. nih.gov |

Electrochemical Methods for Detection and Quantification of this compound in Research Samples

Electrochemical sensors offer a promising alternative for the rapid and cost-effective detection of phenolic compounds. rdworldonline.com These methods are based on the electrochemical oxidation of the phenolic hydroxyl group. The development of an electrochemical sensor for this compound would involve:

Working Electrode Modification: The surface of a conventional electrode (e.g., glassy carbon electrode) is often modified with nanomaterials to enhance its catalytic activity and sensitivity. Materials like metal-organic frameworks (MOFs), carbon nanotubes, and metal nanoparticles have been successfully used for the detection of other substituted phenols. rdworldonline.comrsc.orgup.ac.za For instance, a sensor based on a Ce/Ni/Cu layered double hydroxide (B78521) showed good performance for the simultaneous detection of 2,4-dichlorophenol (B122985) and 3-chlorophenol. rsc.org

Electrochemical Technique: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often employed due to their high sensitivity and ability to minimize background currents. utah.edu Amperometry can also be used for continuous monitoring. utah.edu

Performance Evaluation: The sensor's performance would be characterized by its linear range, limit of detection, selectivity, and stability. For example, an electrochemical sensor for 4-nitrophenol (B140041) using a SrTiO3/Ag/rGO composite achieved a low detection limit of 0.03 µM. acs.org

The presence of the electron-donating methoxy (B1213986) and methyl groups, along with the electron-withdrawing fluoro group on the aromatic ring of this compound, would influence its oxidation potential and the design of a suitable electrochemical sensor.

Interactive Data Table: Performance of a Novel Electrochemical Sensor for Chlorophenol Detection

| Parameter | Value |

| Linear Range | 1 to 100 µM rsc.org |

| Limit of Detection (2,4-DCP) | 0.197 µM rsc.org |

| Limit of Detection (3-CP) | 0.286 µM rsc.org |

| Recovery in Real Samples | High rsc.org |

Spectrophotometric Assays for Monitoring this compound in Reaction Progress or Biological Studies

Spectrophotometric methods provide a simple and cost-effective way to determine the total phenolic content or to quantify specific phenols through colorimetric reactions.

One of the most well-known methods for the determination of phenols is the Gibbs assay . acs.org This method relies on the reaction of the phenol with a reagent, typically 2,6-dichloroquinone-4-chloroimide (B1671506) (Gibbs reagent), to form a colored indophenol (B113434) product that can be measured spectrophotometrically. purdue.edunih.gov

Reaction Principle: The Gibbs reagent reacts with phenols that have an unsubstituted para-position relative to the hydroxyl group. Since this compound has a substituted para-position (with a methyl group), a direct reaction might not be expected. However, some para-substituted phenols have been shown to react, sometimes through displacement of the para-substituent. nih.gov

Assay Conditions: The reaction is typically carried out in a buffered aqueous solution, and the absorbance of the resulting colored product is measured at its maximum wavelength.

Another common spectrophotometric method for the determination of total phenolic content is the Folin-Ciocalteu assay . This assay is based on the reduction of a mixture of phosphotungstic and phosphomolybdic acids by the phenolic compounds in an alkaline medium, resulting in a blue-colored complex. researchgate.net While not specific to this compound, it could be used to estimate its concentration in the absence of other phenolic species.

Research Applications and Future Outlook for 2 Fluoro 6 Methoxy 3 Methylphenol

2-Fluoro-6-methoxy-3-methylphenol as a Versatile Synthetic Building Block for Advanced Materials Research

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a characteristic that is highly sought after in materials science. The presence of a fluorine atom in this compound can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. These attributes make it a valuable building block for the synthesis of advanced polymers and other materials with tailored functionalities.

Researchers are exploring the use of fluorinated phenols in the development of high-performance polymers. The introduction of the this compound moiety into polymer chains could lead to materials with low surface energy, enhanced durability, and specific optical properties. Such materials could find applications in coatings, membranes, and electronic devices. The interplay between the fluoro, methoxy (B1213986), and methyl groups on the phenol (B47542) ring offers a unique handle for fine-tuning intermolecular interactions, which is crucial for the rational design of materials with desired macroscopic properties.

| Potential Application Area | Desired Property Enhancement by Fluorination |

| High-Performance Polymers | Increased thermal stability, chemical resistance |

| Advanced Coatings | Low surface energy, hydrophobicity |

| Optical Materials | Modified refractive index, enhanced transparency |

| Electronic Devices | Dielectric properties, stability |

Potential of this compound as a Precursor in Agrochemical Discovery Research

The agrochemical industry is in constant pursuit of new and effective active ingredients for crop protection. The introduction of fluorine into pesticide molecules has become a common strategy to enhance their biological efficacy. Fluorine can improve metabolic stability, increase binding affinity to target enzymes, and alter the mode of action of a compound.

While direct research on this compound in agrochemical discovery is not yet widely published, its structural motifs suggest significant potential. The fluorinated phenol core can serve as a scaffold for the synthesis of novel herbicides, fungicides, or insecticides. By modifying the hydroxyl, methoxy, or methyl groups, chemists can generate a library of derivatives to be screened for biological activity. The specific substitution pattern of this compound may lead to compounds with novel mechanisms of action, helping to combat the growing issue of pesticide resistance.

Development of this compound-based Probes for Chemical Biology Research

Chemical probes are essential tools for elucidating complex biological processes at the molecular level. Fluorescent probes, in particular, have revolutionized our ability to visualize and track biomolecules in living systems. The inherent properties of the fluorine atom, such as its small size and unique NMR signature, make fluorinated molecules attractive candidates for the development of novel imaging agents and biosensors.

The this compound scaffold could be elaborated into sophisticated chemical probes. The phenol group provides a convenient attachment point for linker molecules, which can then be conjugated to fluorophores or other reporter groups. The fluorine atom itself can be utilized as a sensitive ¹⁹F NMR probe to study protein-ligand interactions or to monitor changes in the local chemical environment. The development of such probes could provide valuable insights into cellular signaling pathways and disease mechanisms.

Exploration of this compound in the Context of Natural Product Synthesis

Natural products have historically been a rich source of inspiration for the development of new drugs and other bioactive compounds. The synthesis of natural product analogues containing fluorine is a promising strategy to enhance their therapeutic properties. The introduction of a fluorine atom can improve a molecule's bioavailability, metabolic stability, and target selectivity.

Although there are currently no specific reports on the use of this compound in the total synthesis of a natural product, its structure represents a valuable synthon. The substituted phenol ring can be found in a variety of natural product classes, and the ability to introduce a fluorine atom at a specific position offers a powerful tool for medicinal chemists. This compound could serve as a key starting material or intermediate in the synthesis of novel fluorinated analogues of known natural products, potentially leading to the discovery of new therapeutic agents.

Emerging Research Directions for Fluorinated Phenol Compounds, with a Focus on this compound

The field of fluorine chemistry is continuously evolving, with new synthetic methodologies and applications being reported at a rapid pace. For fluorinated phenols, including this compound, several emerging research directions can be identified.

One key area is the development of more efficient and selective fluorination reactions. Advances in catalysis are enabling the direct introduction of fluorine into complex molecules with high precision, which will undoubtedly accelerate the exploration of compounds like this compound.

Another exciting frontier is the investigation of the unique non-covalent interactions involving fluorine, such as fluorine-hydrogen bonds and halogen bonds. A deeper understanding of these interactions will allow for the more rational design of molecules with specific binding properties, with implications for drug discovery and materials science. For this compound, the interplay of these interactions with the other functional groups on the ring presents a rich area for future study.

Multidisciplinary Research Initiatives Centered on this compound

The diverse potential applications of this compound necessitate a multidisciplinary research approach. Collaborations between synthetic chemists, materials scientists, biologists, and computational chemists will be crucial to fully unlock the potential of this compound.

Future research initiatives could focus on:

Combinatorial Synthesis and High-Throughput Screening: Generating libraries of derivatives of this compound and screening them for a wide range of biological activities and material properties.

Computational Modeling: Using theoretical calculations to predict the properties of molecules derived from this compound and to guide synthetic efforts.

Biophysical Studies: Investigating the interactions of this compound and its derivatives with biological targets to understand their mechanism of action.

Such collaborative efforts will be essential to translate the fundamental chemical properties of this compound into tangible technological and therapeutic advancements.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-methoxy-3-methylphenol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or nucleophilic fluorination. For example, fluorination of a methoxy-substituted precursor using Selectfluor™ under anhydrous conditions at 60–80°C can achieve moderate yields (45–60%) . Key parameters include:

- Temperature : Excessive heat (>100°C) may degrade sensitive methoxy groups.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation .

- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity for methylphenol derivatives .

Table 1 : Example Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Methoxylation | NaOMe/MeOH, 50°C | 75% |

| 2. Fluorination | Selectfluor™/DMF, 70°C | 55% |

| 3. Methylation | CH₃I/K₂CO₃, RT | 85% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : Compare ¹⁹F NMR shifts (δ ≈ -120 ppm for aromatic F) and ¹H NMR (δ 3.8 ppm for OCH₃, δ 2.3 ppm for CH₃) .

- HPLC-PDA : Purity >95% with retention time matching standards (C18 column, MeCN:H₂O 70:30) .

- Mass Spectrometry : ESI-MS [M-H]⁻ peak at m/z 170.14 (calculated) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the fluorophenol moiety .

- Temperature : Stable at -20°C for >6 months; avoid repeated freeze-thaw cycles .

- pH : Degrades in alkaline conditions (pH >9) via hydrolysis of methoxy groups .

Q. Which solvents are compatible with this compound for experimental applications?

- Methodological Answer :

- High Solubility : DMSO, DMF, and acetone (10–50 mg/mL).

- Low Reactivity : Avoid halogenated solvents (e.g., CHCl₃) due to potential electrophilic substitution .

- Aqueous Buffers : Use with 1–5% co-solvents (e.g., ethanol) to prevent precipitation .

Q. How can researchers assess the compound’s potential for hydrogen bonding and intermolecular interactions?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify H-bond donors (phenolic -OH) .

- X-ray Crystallography : Resolve crystal packing to study π-π stacking of the aromatic ring and CH/π interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of substituents in this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs replacing -F, -OCH₃, or -CH₃ with halogens, alkyl chains, or electron-withdrawing groups .

- Biological Assays : Test in vitro cytotoxicity (e.g., MTT assay on cancer cell lines) and anti-inflammatory activity (COX-2 inhibition) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link logP values and IC₅₀ results .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Isomer Identification : Check for ortho- vs. para-substitution artifacts via 2D NMR (COSY, HSQC) .

- Impurity Profiling : LC-MS/MS to detect byproducts (e.g., demethylated derivatives) .

- Solvent Effects : Repeat NMR in deuterated DMSO vs. CDCl₃; shifts >0.2 ppm suggest solvent polarity interference .

Q. How does the fluorine atom influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor nitration (HNO₃/H₂SO₄) rates via UV-Vis; -F directs electrophiles to meta positions, reducing reactivity compared to non-fluorinated analogs .

- Computational Insights : Fukui indices (from DFT) quantify electrophilic susceptibility at each carbon .

Q. What mechanisms underlie the compound’s potential antioxidant activity, and how can they be validated?

- Methodological Answer :

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from PubChem , DSSTox , and peer-reviewed studies to identify confounding variables (e.g., assay protocols).

- Dose-Response Curves : Replicate studies with standardized concentrations (1–100 µM) and controls (e.g., solvent-only) .

- Batch Variability : Compare results across synthesized batches (HPLC purity ≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.